(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole
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Overview
Description
The compound “(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole” is a complex organic molecule that features a thiazole ring, a furan ring, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step might involve the use of furan-2-carbaldehyde in a condensation reaction.
Formation of the Hydrazone Moiety: This can be done by reacting the intermediate with phenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone moiety.
Reduction: Reduction reactions could target the hydrazone moiety, converting it to a hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Possible applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole: Similar compounds might include other thiazole derivatives with furan and hydrazone moieties.
Uniqueness
Structural Features: The combination of a thiazole ring, furan ring, and hydrazone moiety is relatively unique and could confer specific biological activities.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
(Z)-N-[(Z)-benzylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H15N3OS/c1-13-12-21-16(19(13)11-15-8-5-9-20-15)18-17-10-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b17-10-,18-16+ |
InChI Key |
XFOPZIQYPITAGT-UTTXNCOQSA-N |
Isomeric SMILES |
CC1=CS/C(=N/N=C\C2=CC=CC=C2)/N1CC3=CC=CO3 |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=CC=C2)N1CC3=CC=CO3 |
Origin of Product |
United States |
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